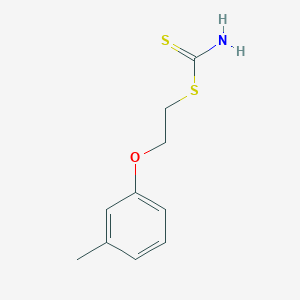

2-(3-methylphenoxy)ethyl dithiocarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenoxy)ethyl carbamodithioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS2/c1-8-3-2-4-9(7-8)12-5-6-14-10(11)13/h2-4,7H,5-6H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLJYICBYKKOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCSC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 2 3 Methylphenoxy Ethyl Dithiocarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within 2-(3-methylphenoxy)ethyl dithiocarbamate (B8719985) can be established.

The ¹H NMR spectrum of 2-(3-methylphenoxy)ethyl dithiocarbamate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the m-cresol (B1676322) ring are expected to appear as a complex multiplet in the downfield region. The two ethylenic bridges, being electronically distinct due to their proximity to an ether oxygen and a dithiocarbamate nitrogen, respectively, would present as two triplets. The methyl group on the aromatic ring would yield a sharp singlet, while the amine and dithiocarbamic acid protons would likely appear as broad singlets that may be exchangeable with D₂O.

Table 1: Predicted ¹H NMR Spectral Data for 2-(3-methylphenoxy)ethyl dithiocarbamate Predicted data based on analogous structures reported in the literature. rsc.orgchemicalbook.comdocbrown.info

| Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

| Aromatic protons (Ar-H) | 6.7 - 7.2 | Multiplet (m) | 4H |

| Ether-linked methylene (B1212753) (-O-CH₂-) | ~4.1 | Triplet (t) | 2H |

| Nitrogen-linked methylene (-N-CH₂-) | ~3.8 | Triplet (t) | 2H |

| Aromatic methyl (-CH₃) | ~2.3 | Singlet (s) | 3H |

| Amine proton (-NH-) | Variable, broad | Broad Singlet (br s) | 1H |

| Dithiocarbamic acid proton (-SSH) | Variable, broad | Broad Singlet (br s) | 1H |

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. A key diagnostic signal is that of the dithiocarbamate carbon (-CS₂), which is characteristically found far downfield, often in the range of 195-205 ppm, due to the deshielding effect of the two sulfur atoms. nih.govrsc.org The aromatic carbons would produce a cluster of signals in the typical aromatic region (110-160 ppm), while the aliphatic carbons of the ethyl bridge and the methyl group would appear in the upfield region. libretexts.orglibretexts.orgdocbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for 2-(3-methylphenoxy)ethyl dithiocarbamate Predicted data based on analogous structures reported in the literature. nih.govrsc.orgdocbrown.infonih.gov

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Dithiocarbamate carbon (-CS₂) | ~201 |

| Aromatic C-O | ~158 |

| Aromatic C-CH₃ | ~140 |

| Aromatic C-H | 115 - 130 |

| Ether-linked methylene (-O-CH₂) | ~66 |

| Nitrogen-linked methylene (-N-CH₂) | ~48 |

| Aromatic methyl (-CH₃) | ~21 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For 2-(3-methylphenoxy)ethyl dithiocarbamate, the IR spectrum would confirm the presence of key structural features. The N-H stretch of the secondary amine within the dithiocarbamate group is expected to produce a moderate band around 3300-3400 cm⁻¹. The C-N stretching vibration, often referred to as the "thioureide band," is a crucial indicator for dithiocarbamates and typically appears in the 1450-1550 cm⁻¹ region. biotech-asia.org The presence of the ether linkage is confirmed by a strong C-O-C stretching band around 1200-1250 cm⁻¹. Additionally, C-S stretches are expected in the 950-1050 cm⁻¹ range. researchgate.net

Table 3: Predicted IR Absorption Bands for 2-(3-methylphenoxy)ethyl dithiocarbamate Predicted data based on characteristic group frequencies from the literature. biotech-asia.orgresearchgate.netmdpi.com

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3400 | Medium |

| C-H Stretch (Aromatic) | Aryl C-H | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Alkyl C-H | 2850 - 2960 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1580 - 1600 | Medium |

| C-N Stretch (Thioureide) | Dithiocarbamate | 1450 - 1550 | Strong |

| C-O-C Stretch | Aryl-Alkyl Ether | 1200 - 1250 | Strong |

| C-S Stretch | Dithiocarbamate | 950 - 1050 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula of 2-(3-methylphenoxy)ethyl dithiocarbamate is C₁₀H₁₃NOS₂, giving it a molecular weight of approximately 227.35 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 227.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for such molecules include alpha-cleavage adjacent to the heteroatoms (oxygen and nitrogen) and cleavage at the ether bond. libretexts.org Key predicted fragments would include the loss of the dithiocarbamate moiety (•CS₂H) and the formation of ions corresponding to the 3-methylphenoxy group and the ethylamine (B1201723) backbone. researchgate.netimreblank.ch

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(3-methylphenoxy)ethyl dithiocarbamate Predicted data based on common fragmentation patterns. libretexts.orgcore.ac.uk

| Predicted m/z | Proposed Fragment Structure / Loss |

| 227 | [M]⁺, Molecular Ion |

| 150 | [M - CS₂H]⁺ |

| 107 | [CH₃C₆H₄O]⁺ |

| 121 | [M - CH₃C₆H₄O]⁺ |

| 77 | [CS₂H]⁺ |

Elemental Analysis (CHN/S) for Purity and Composition Verification

Elemental analysis determines the mass percentage of carbon, hydrogen, nitrogen, and sulfur in a sample. This technique is crucial for verifying the empirical formula of a synthesized compound and assessing its purity. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula, C₁₀H₁₃NOS₂. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition.

Table 5: Theoretical Elemental Composition of 2-(3-methylphenoxy)ethyl dithiocarbamate (C₁₀H₁₃NOS₂)

| Element | Symbol | Atomic Mass | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 52.83% |

| Hydrogen | H | 1.01 | 5.76% |

| Nitrogen | N | 14.01 | 6.16% |

| Oxygen | O | 16.00 | 7.04% |

| Sulfur | S | 32.07 | 28.21% |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While crystallographic data for the specific compound 2-(3-methylphenoxy)ethyl dithiocarbamate are not publicly available, analysis of related dithiocarbamate structures provides insight into the expected geometric parameters. researchgate.net If suitable crystals could be grown, this technique would provide precise data on bond lengths, bond angles, and intermolecular interactions. The dithiocarbamate moiety (S₂C-N) is typically planar or nearly planar. The C-N bond within this group often exhibits partial double-bond character, resulting in a shorter bond length than a typical C-N single bond. researchgate.netresearchgate.net

Table 6: Typical Bond Lengths in Dithiocarbamate Structures Data based on published crystal structures of related dithiocarbamate compounds. researchgate.netresearchgate.net

| Bond | Typical Bond Length (Å) |

| C-N (Thioureide) | 1.32 - 1.38 |

| C=S | 1.66 - 1.72 |

| C-S | 1.70 - 1.76 |

Mechanistic Chemical Transformations and Reactivity of the Dithiocarbamate Moiety

Chelation Chemistry and Metal Ion Complexation Dynamics

Dithiocarbamates are powerful chelating agents that form stable complexes with nearly all transition metals, as well as many main group elements, lanthanides, and actinides. nih.govbohrium.com The formation of these complexes is a key aspect of their chemical profile. The properties of the resulting metal complexes, such as stability and geometry, are influenced by the nature of the substituents on the nitrogen atom. nih.gov In the case of 2-(3-methylphenoxy)ethyl dithiocarbamate (B8719985), the ether and methylphenyl groups can exert electronic and steric effects on the coordination environment.

The dithiocarbamate ligand, including the 2-(3-methylphenoxy)ethyl derivative, is highly versatile in its ability to coordinate with metal centers. researchgate.netresearchgate.net The two sulfur atoms act as the primary binding sites. researchgate.net The most common coordination modes are bidentate, where both sulfur atoms bind to the same metal center, forming a stable four-membered chelate ring. baselius.ac.inresearchgate.net However, other modes are also well-documented.

Interactive Table: Coordination Modes of Dithiocarbamate Ligands

| Coordination Mode | Description |

| Monodentate | Only one of the two sulfur atoms is coordinated to the metal center. This mode is less common as the bidentate chelation is generally more stable. researchgate.netresearchgate.net |

| Bidentate (S,S-chelate) | Both sulfur atoms bind to a single metal ion, forming a four-membered ring. This is the most prevalent coordination mode. researchgate.netresearchgate.net |

| Anisobidentate | Both sulfur atoms are bonded to the same metal center, but the metal-sulfur bond lengths are unequal. baselius.ac.in |

| Bidentate Bridging | The dithiocarbamate ligand bridges two different metal centers, with each sulfur atom coordinating to a different metal. researchgate.net |

These varied coordination modes allow for the formation of diverse molecular architectures, from simple mononuclear complexes to complex polynuclear structures. researchgate.net The specific mode adopted depends on factors such as the metal ion's size, coordination preference, and oxidation state, as well as steric hindrance from the ligand's substituents. researchgate.netbaselius.ac.in

The formation of metal-dithiocarbamate complexes is typically a thermodynamically favorable process, resulting in high stability constants, especially with soft or borderline metal ions like Cu(II), Ni(II), and Zn(II). nih.govoup.com The chelate effect, where a bidentate ligand forms a more stable complex than two equivalent monodentate ligands, is a major driving force for this stability.

The kinetics of complex formation are generally rapid. bohrium.com The reaction often proceeds via a salt metathesis reaction, where an alkali metal salt of the dithiocarbamate is reacted with a metal salt in a suitable solvent. wikipedia.orgsysrevpharm.org

MClₓ + x Na[S₂CNR₂] → M(S₂CNR₂)ₓ + x NaCl

Redox Chemistry and Associated Reaction Pathways

The dithiocarbamate ligand and its metal complexes are redox-active. The ligand can be oxidized to form a thiuram disulfide, a molecule containing a disulfide bond (S-S). This is a reversible one-electron redox process followed by dimerization. nih.govbohrium.comrsc.org

2 R₂NCS₂⁻ ⇌ [R₂NC(S)S-SC(S)NR₂] + 2e⁻

This redox interchange is a fundamental aspect of dithiocarbamate chemistry. rsc.org The redox potential of this couple is sensitive to the nature of the substituents on the nitrogen atom. rsc.org

Furthermore, the dithiocarbamate ligand is known to stabilize a wide range of metal oxidation states, from low to unusually high ones (e.g., Fe(IV), Cu(III)). wikipedia.orgbohrium.com This is attributed to the ligand's strong σ-donor properties, which transfer significant electron density to the metal center. bohrium.com The complexes themselves often exhibit rich electrochemical behavior, with multiple, often reversible, redox waves observed in cyclic voltammetry studies. bohrium.combohrium.com For example, iron(III) dithiocarbamates are readily reduced to iron(II) species and can also be oxidized. bohrium.com The redox chemistry can be complex, sometimes involving the ligand and sometimes the metal center, and distinguishing between the two can be challenging. bohrium.com

Hydrolysis and Degradation Mechanisms (Non-Biological Pathways)

In the absence of stabilizing metal ions, dithiocarbamates like 2-(3-methylphenoxy)ethyl dithiocarbamate are susceptible to degradation, primarily through hydrolysis. This degradation is highly dependent on pH. nih.gov

Under acidic conditions, dithiocarbamates undergo rapid, acid-catalyzed hydrolysis. oup.comresearchgate.net The decomposition pathway involves the protonation of the dithiocarbamate anion to form the unstable dithiocarbamic acid, which then decomposes to a secondary amine and carbon disulfide. cdnsciencepub.com

R₂NCS₂⁻ + H⁺ → [R₂NCS₂H] → R₂NH + CS₂

Conversely, dithiocarbamates are significantly more stable in alkaline media. nih.gov The rate of degradation is also influenced by other environmental factors such as temperature and the presence of oxidizing agents. nih.govnih.gov

Interactive Table: Effect of Conditions on Dithiocarbamate Degradation

| Condition | Effect on Stability | Mechanism | Reference(s) |

| Acidic pH (e.g., pH 6) | Low stability, rapid degradation | Acid-catalyzed hydrolysis to amine and carbon disulfide. | oup.comresearchgate.net |

| Neutral/Alkaline pH (e.g., pH 8) | Higher stability, slower degradation | Hydrolysis pathway is inhibited. | oup.comnih.gov |

| Metal Complexation (e.g., with Cu(II)) | Significantly increased stability | The formation of a stable chelate ring protects the dithiocarbamate moiety from hydrolysis. | oup.comresearchgate.netcdnsciencepub.com |

| High Temperature | Decreased stability | Thermal decomposition can occur, often yielding metal sulfides as end products in the case of complexes. | researchgate.net |

The formation of metal complexes dramatically alters this degradation profile. The chelation of the dithiocarbamate to a metal ion, particularly a strongly binding one like copper(II), can increase its half-life from hours to weeks by inhibiting acid-catalyzed hydrolysis. oup.comresearchgate.net

Reactions with Electrophiles and Nucleophiles

The chemistry of 2-(3-methylphenoxy)ethyl dithiocarbamate involves key reactions with both electrophiles and nucleophiles.

The dithiocarbamate anion itself is a potent nucleophile, owing to the electron density on the sulfur atoms. Its formation involves the nucleophilic attack of a secondary amine on the electrophilic carbon of carbon disulfide. wikipedia.orgwikipedia.org

R₂NH + CS₂ → R₂NCS₂⁻ + H⁺

As a nucleophile, the dithiocarbamate anion can react with a variety of electrophiles. A common reaction is S-alkylation, where it reacts with alkyl halides to form dithiocarbamate esters. acs.org It can also react with other electrophilic species, such as acyl halides and anhydrides, serving as an intermediate in the synthesis of more complex heterocyclic molecules like thiazoles. researchgate.net

The dithiocarbamate moiety can also be subject to nucleophilic attack, although this is less common than its own nucleophilic reactions. Under certain conditions, such as during the decomposition of some metal complexes, the dithiocarbamate ligand can undergo fragmentation. For instance, decomposition can sometimes involve a methanolysis mechanism, leading to the breakdown of the ligand. nih.gov

Structure Activity Relationship Sar Studies in Non Biological and Mechanistic Contexts

Influence of Phenoxyethyl Substituents on Chemical Reactivity and Stability

The reactivity and stability of the dithiocarbamate (B8719985) functional group are significantly influenced by the nature of the substituents attached to the nitrogen atom. Dithiocarbamates can undergo decomposition, particularly in acidic conditions, which can lead to the formation of carbon disulfide and the corresponding amine. noaa.govmdpi.com The stability in alkaline environments is generally higher. mdpi.com

The specific substituent, in this case, the 2-(3-methylphenoxy)ethyl group, imparts distinct characteristics. The phenoxyethyl moiety itself is relatively stable due to the robust ether linkage. The electronic properties of this substituent modulate the character of the central nitrogen-carbon bond within the dithiocarbamate group. Resonance structures indicate significant pi-donation from the nitrogen atom to the carbon, resulting in a partial double bond character for the C-N bond. wikipedia.org This delocalization affects the bond's rotational barrier and the electron density on the sulfur atoms.

Impact of Dithiocarbamate Core Modifications on Chelation Properties

Dithiocarbamates are recognized as powerful chelating agents for a wide range of metal ions, a property attributable to the two sulfur donor atoms in the >N-CS₂⁻ moiety. nih.govnih.gov This group can coordinate with a metal ion in a bidentate fashion, forming a stable four-membered ring. encyclopedia.pubnih.govnih.gov This chelating ability is fundamental to many of their industrial and chemical applications. nih.gov

The structure-activity relationship in chelation is governed by several factors:

Electronic Effects: The substituents on the nitrogen atom directly influence the electronic properties of the dithiocarbamate ligand. Electron-donating groups increase the electron density on the sulfur atoms, which can enhance the strength of the coordinate bond with a metal cation. Conversely, electron-withdrawing groups may decrease chelation strength. nih.gov

Steric Factors: The size and conformation of the substituents can affect the stability of the resulting metal complex. While bulky groups can sometimes hinder the formation of complexes, they can also shield the central metal ion, enhancing the complex's kinetic stability.

Resonance and Bonding: The dithiocarbamate anion exists as a resonance hybrid, which delocalizes the negative charge over both sulfur atoms and involves the nitrogen lone pair. nih.gov This resonance contributes to the formation of stable metal complexes. The small "bite angle" of the dithiocarbamate ligand is also a key feature that allows it to form highly stable complexes with various metals. nih.gov

Modifications to the core structure, such as altering the alkyl or aryl groups attached to the nitrogen, provide a means to fine-tune the chelation properties for specific applications, such as the selective removal of heavy metals from aqueous solutions. nih.govtandfonline.com For instance, research has indicated that diphenyldithiocarbamate ligands exhibit better metal-chelating ability than diethyldithiocarbamate, which lacks a phenyl group. nih.gov

| Feature | Influence on Chelation | Rationale |

| Substituent Type on Nitrogen | Modulates binding strength | Electron-donating groups (e.g., alkyls) increase electron density on sulfur atoms, enhancing metal binding. Aromatic groups can influence stability through electronic and steric effects. nih.govnih.gov |

| Bite Angle | High stability of complexes | The small S-C-S angle is ideal for forming stable four-membered chelate rings with metal ions. nih.gov |

| Coordination Mode | Versatility | Can act as a monodentate or bidentate ligand, allowing for the formation of various complex geometries (e.g., square planar, octahedral). encyclopedia.pubnih.gov |

SAR in Industrial Performance and Material Properties

The structural features of dithiocarbamates are directly linked to their performance in various industrial applications, including corrosion inhibition and polymer science.

Corrosion Inhibition: Dithiocarbamates and their metal complexes are effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. uitm.edu.myresearchgate.net Their mechanism involves adsorbing onto the metal surface to form a protective film that isolates the metal from the corrosive medium. The efficiency of this inhibition is highly dependent on the molecular structure.

Influence of Substituents: Studies have shown that the nature of the organic group attached to the dithiocarbamate core is critical. For example, in a study of glycine-based dithiocarbamates, the derivative with a benzyl (B1604629) group (BDTC) showed significantly higher corrosion inhibition efficiency (98%) for steel compared to one with a propyl group (PDTC). researchgate.net The superior performance of the benzyl-substituted inhibitor was attributed to the presence of the benzene (B151609) ring, which facilitates stronger adsorption and the formation of a more stable protective film through Fe-S and Fe-N bonds. researchgate.net Similarly, another study found that Co(II) N-butylmethyldithiocarbamate was a better inhibitor than Co(II) N-ethylbenzyldithiocarbamate, suggesting that factors like steric bulk and solubility also play crucial roles. uitm.edu.my The presence of a phenoxyethyl group in the target compound would likely contribute to its adsorption properties on metal surfaces.

| Compound | Inhibitor Concentration | Corrosion Efficiency (%) | Reference |

| Benzyl-dithiocarbamate (BDTC) | 5 mM | ~98% | researchgate.net |

| Co(II) N-butylmethyldithiocarbamate | 0.005 M | >90% | uitm.edu.my |

| Co(II) N-ethylbenzyldithiocarbamate | 0.005 M | ~85% | uitm.edu.my |

Polymer Science: Dithiocarbamates serve as accelerators in the vulcanization of rubber, a process that enhances its durability and elasticity. wikipedia.orgfortunehn.com Zinc dithiocarbamates, for example, mediate the cross-linking of polymer chains with sulfur. ijprems.com The rate of vulcanization and the properties of the final rubber product are influenced by the organic substituents on the dithiocarbamate ligand. ijprems.com They are also employed as reversible addition-fragmentation chain-transfer (RAFT) agents in polymer synthesis, where the structure of the dithiocarbamate controls polymerization kinetics and the properties of the resulting polymer. encyclopedia.pubmdpi.com

SAR for Enzyme Inhibition Mechanisms (Focusing on Chemical Interaction, Excluding Clinical Outcomes)

Dithiocarbamates are known inhibitors of various metalloenzymes, with their inhibitory action stemming from the strong chelating properties of the dithiocarbamate group. mdpi.comtandfonline.com The primary mechanism involves the interaction of the dithiocarbamate with the metal ion cofactor in the enzyme's active site.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Dithiocarbamates have been identified as a potent class of CA inhibitors. nih.govnih.govrsc.org

The mechanism of inhibition has been elucidated through kinetic and X-ray crystallographic studies. nih.govvt.edu It involves the direct coordination of the dithiocarbamate to the Zn(II) ion located in the catalytic active site. nih.govrsc.org Key features of this interaction include:

Zinc Coordination: The dithiocarbamate anion binds to the Zn(II) ion in a monodentate fashion through one of its sulfur atoms. nih.govvt.edu This binding displaces the zinc-bound water molecule (or hydroxide (B78521) ion), which is the crucial nucleophile required for the catalytic reaction, thereby inactivating the enzyme. vt.edu

Active Site Interactions: Beyond coordinating with the zinc ion, the dithiocarbamate molecule establishes further stabilizing interactions with amino acid residues within the active site. For example, in the crystal structure of a morpholine (B109124) dithiocarbamate adduct with human carbonic anhydrase II (hCA II), one sulfur atom coordinates the zinc, while also forming a hydrogen bond with the hydroxyl group of the residue Thr199. A second sulfur atom participates in another hydrogen bond with the amide group of the same Thr199 residue. nih.gov

The structure-activity relationship for CA inhibition by dithiocarbamates is pronounced. The inhibitory potency (expressed as the inhibition constant, Kᵢ) varies significantly depending on the substituents attached to the nitrogen atom of the dithiocarbamate. nih.gov Studies on a wide series of dithiocarbamates have revealed that the nature of these substituents dictates the effectiveness against different CA isoforms. For example, dithiocarbamates derived from primary amines (RNH-CS₂⁻) were found to be particularly potent, low-nanomolar inhibitors of the cytosolic isoform hCA I. nih.gov In contrast, derivatives from secondary amines displayed a much wider range of inhibitory activity. nih.gov

| Dithiocarbamate Derivative (Substituent on Nitrogen) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

| From Primary Amines | ||||

| n-Propylamino | 33.5 | 45.8 | 25.3 | 4.8 |

| Cyclohexylamino | 11.2 | 7.8 | 3.1 | 5.5 |

| Benzylamino | 3.5 | 50.1 | 10.5 | 7.2 |

| From Secondary Amines | ||||

| Diethylamino | 455 | 102 | 8.8 | 29.5 |

| Pyrrolidino | 9.8 | 6.5 | 1.1 | 7.8 |

| Piperidino | 19.4 | 10.3 | 2.5 | 8.1 |

| Morpholino | 1838 | 256 | 45.6 | 98.4 |

Data adapted from a study on dithiocarbamate inhibition of human carbonic anhydrase isoforms. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking and Interaction Modeling (Non-Biological Targets, or Mechanistic Chemical Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used for biological targets, it can also be applied to understand interactions with non-biological entities or to model mechanistic chemical interactions.

For 2-(3-methylphenoxy)ethyl dithiocarbamate (B8719985), molecular docking could be employed to investigate its interaction with various surfaces or materials. For instance, dithiocarbamates are known for their ability to chelate metals. mdpi.com Docking studies could model the interaction of the dithiocarbamate group with metal ions or metal surfaces, providing insights into the binding geometry, energy, and the nature of the coordinate bonds. Such studies would typically involve defining a binding site on the non-biological target and allowing the conformers of 2-(3-methylphenoxy)ethyl dithiocarbamate to dock into this site. The results would be scored based on the calculated binding affinity.

Hypothetical Docking Interaction Data

Since no specific studies exist for 2-(3-methylphenoxy)ethyl dithiocarbamate, the following table is a hypothetical representation of what such a study might report.

| Non-Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues/Atoms | Type of Interaction |

|---|---|---|---|

| Copper (II) Ion | - | Sulfur atoms of dithiocarbamate | Coordinate Covalent Bond |

| Graphene Surface | - | Aromatic ring of methylphenoxy group | π-π Stacking |

| Silica (B1680970) Surface | - | Ether oxygen, N-H group | Hydrogen Bonding |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of a molecule. These calculations solve the Schrödinger equation for a molecule to provide information on its electron distribution, molecular orbitals, and various energetic properties.

For 2-(3-methylphenoxy)ethyl dithiocarbamate, DFT calculations could be used to determine its optimized molecular geometry, dipole moment, and the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net Furthermore, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the electron density distribution and predict regions of electrophilic and nucleophilic character.

Representative Quantum Chemical Data

The following table illustrates the type of data that would be generated from quantum chemical calculations for this compound. The values are representative and not based on actual published data for this specific molecule.

| Parameter | Calculated Value (Method Dependent) | Significance |

|---|---|---|

| Energy of HOMO | e.g., -6.5 eV | Region of electron donation (nucleophilicity) |

| Energy of LUMO | e.g., -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | e.g., 5.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | e.g., 3.5 Debye | Measure of molecular polarity |

| Mulliken Atomic Charges | Charge values for each atom | Distribution of electron density across the molecule |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, molecular flexibility, and the stability of ligand-target complexes in a simulated environment (e.g., in a solvent).

For 2-(3-methylphenoxy)ethyl dithiocarbamate, MD simulations could be used to explore its conformational landscape. The molecule possesses several rotatable bonds, leading to a variety of possible three-dimensional structures. An MD simulation would allow for the sampling of these different conformations and the determination of their relative energies and populations. If a complex with a non-biological target were modeled (as in section 7.1), MD simulations could assess the stability of this interaction over time, providing insights into the dynamic nature of the binding.

Potential Outputs of Molecular Dynamics Simulations

| Simulation Parameter | Information Obtained |

|---|---|

| Root Mean Square Deviation (RMSD) | Indicates the stability of the molecular conformation or a complex over time. |

| Radius of Gyration (Rg) | Measures the compactness of the molecule's structure. |

| Solvent Accessible Surface Area (SASA) | Quantifies the part of the molecule accessible to a solvent. |

| Intermolecular Hydrogen Bonds | Analyzes the formation and breaking of hydrogen bonds with the environment or a target. |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be used to predict various spectroscopic properties, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra are invaluable for interpreting experimental data and confirming molecular structures. DFT calculations are commonly employed for this purpose.

For 2-(3-methylphenoxy)ethyl dithiocarbamate, theoretical vibrational frequencies (IR and Raman) could be calculated. These calculated frequencies, after appropriate scaling, can be compared with experimental spectra to assign the observed vibrational bands to specific molecular motions (e.g., C=S stretch, N-H bend). Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and compared to experimental values to aid in the structural elucidation of the compound.

Example of Predicted Spectroscopic Data

This table exemplifies the kind of data that would be produced in a computational spectroscopic study. The values are for illustrative purposes only.

| Spectroscopic Technique | Predicted Parameter | Example Value (Calculated) | Corresponding Functional Group/Atom |

|---|---|---|---|

| FT-IR | Vibrational Frequency (cm⁻¹) | ~1450 cm⁻¹ | N-C=S asymmetric stretch |

| FT-IR | Vibrational Frequency (cm⁻¹) | ~980 cm⁻¹ | C=S stretch |

| ¹H NMR | Chemical Shift (ppm) | ~8.5 ppm | N-H proton |

| ¹³C NMR | Chemical Shift (ppm) | ~200 ppm | C=S carbon |

Environmental Fate and Degradation Pathways Non Toxicity Focused

Photodegradation Mechanisms

Photodegradation, or photolysis, is a significant pathway for the breakdown of dithiocarbamates in the environment, particularly in atmospheric conditions, water, and on soil surfaces. nih.gov While specific research on 2-(3-methylphenoxy)ethyl dithiocarbamate (B8719985) is not extensively detailed in public literature, the photodegradation of dithiocarbamates as a class involves the absorption of light energy, leading to the cleavage of chemical bonds. This process can result in the formation of various smaller, often more volatile or soluble, degradation products. nih.gov For many dithiocaramates, prolonged exposure to light can lead to their decomposition. coresta.org The photocatalytic decomposition of a related compound, 2-(4-methylphenoxy)ethanol, has been studied, indicating that the phenoxy-containing structure can be susceptible to photocatalytic breakdown, forming intermediates such as p-cresol. nih.gov

The general mechanism for the photolysis of dithiocarbamates can lead to a variety of breakdown products through complex reaction sequences. nih.gov

Table 1: Potential Photodegradation Products of Dithiocarbamates

| Precursor Compound | Potential Photodegradation Products | Environmental Compartment |

|---|

Note: This table represents generalized data for the dithiocarbamate class of compounds.

Hydrolytic Degradation Pathways

Hydrolysis is a primary chemical degradation pathway for dithiocarbamates in aqueous environments. mdpi.com The stability of the dithiocarbamate functional group is highly dependent on pH. mdpi.com Generally, dithiocarbamates are unstable under acidic conditions and more stable in alkaline media. mdpi.com

The acid-catalyzed hydrolysis of dithiocarbamates is a well-documented process. mdpi.comacs.org This reaction typically involves the protonation of the dithiocarbamate moiety, followed by cleavage to yield carbon disulfide (CS₂) and the corresponding amine. acs.orgwikipedia.org For 2-(3-methylphenoxy)ethyl dithiocarbamate, this would result in the formation of carbon disulfide and 2-(3-methylphenoxy)ethanamine. The rate of this degradation can be quite rapid, with half-lives ranging from hours to days depending on the specific conditions. mdpi.com

The presence of metal ions can significantly influence the rate of hydrolytic degradation. Complexation with metals, such as copper, can stabilize the dithiocarbamate and slow down the hydrolysis process, thereby increasing its persistence in the environment. researchgate.net

Table 2: Factors Influencing Hydrolytic Degradation of Dithiocarbamates

| Factor | Influence on Degradation Rate | General Observation |

|---|---|---|

| pH | High | Dithiocarbamates are more stable in alkaline conditions. |

| Low | Acid-catalyzed hydrolysis is a major degradation pathway. mdpi.com | |

| Metal Complexation | Variable | Complexation with certain metals (e.g., copper) can inhibit hydrolysis. researchgate.net |

| Temperature | High | Increased temperature generally accelerates chemical reactions, including hydrolysis. |

Note: This table is based on general data for the dithiocarbamate class of compounds.

Biodegradation Pathways in Environmental Systems

Microbial activity plays a crucial role in the degradation of dithiocarbamates in soil and aquatic systems. nih.gov A variety of microorganisms can utilize dithiocarbamates as a source of carbon and nitrogen. nih.gov Several bacterial and fungal genera have been identified as being involved in the breakdown of these compounds. nih.gov

A microbial consortium comprising bacteria from genera such as Alcaligenes, Pseudomonas, and Hypomicrobium has been shown to be effective in biodegrading dithiocarbamates. google.com The bacterium Alcaligenes sp., for instance, has been documented to utilize fenoxaprop-p-ethyl, a compound with a phenoxy moiety, as a sole carbon source, suggesting that the structural components of 2-(3-methylphenoxy)ethyl dithiocarbamate may also be susceptible to microbial breakdown. nih.gov The degradation process often involves the cleavage of the dithiocarbamate group, leading to the formation of various metabolites. nih.gov

Table 3: Microorganisms Involved in Dithiocarbamate Biodegradation

| Microbial Genus | Type | Environment |

|---|---|---|

| Pseudomonas | Bacterium | Soil, Water nih.govgoogle.com |

| Alcaligenes | Bacterium | Soil, Water google.comnih.gov |

| Hypomicrobium | Bacterium | Soil, Water google.com |

| Thiobacillus | Bacterium | Soil, Water google.com |

| Aspergillus | Fungus | Soil nih.gov |

Note: This table represents generalized data for the dithiocarbamate class of compounds.

Role in Heavy Metal Remediation via Chelation

The dithiocarbamate functional group is a powerful chelating agent for a wide range of heavy metals. nih.govtandfonline.com This property allows dithiocarbamate-containing compounds to be used in the remediation of heavy metal contamination from water and soil. nih.govresearchgate.net The two sulfur atoms in the dithiocarbamate moiety act as soft donor atoms, forming strong, stable complexes with soft metal ions. tandfonline.com

These metal-dithiocarbamate complexes are often insoluble in water, which facilitates their removal from aqueous solutions through precipitation. tandfonline.comresearchgate.net The efficiency of heavy metal removal can be very high, with reports of nearly 100% removal for certain metals under optimal pH conditions. tandfonline.com Dithiocarbamates have been shown to effectively chelate metals such as lead (Pb²⁺), copper (Cu²⁺), cadmium (Cd²⁺), nickel (Ni²⁺), and zinc (Zn²⁺). nih.govtandfonline.com The structure of the rest of the molecule can influence the chelating ability; for example, the presence of certain functional groups can enhance the metal removal efficiency. nih.gov

Chelation therapy using agents with similar functional groups is a recognized medical treatment for heavy metal poisoning, underscoring the strong binding affinity of these ligands for toxic metals. nih.govdroracle.ainih.gov

Table 4: Heavy Metals Chelated by Dithiocarbamates

| Heavy Metal Ion | Chemical Symbol | Chelation Efficiency |

|---|---|---|

| Lead | Pb²⁺ | High nih.govtandfonline.com |

| Copper | Cu²⁺ | High nih.govtandfonline.com |

| Cadmium | Cd²⁺ | High nih.govtandfonline.com |

| Silver | Ag⁺ | High tandfonline.com |

| Zinc | Zn²⁺ | High nih.govtandfonline.com |

| Nickel | Ni²⁺ | Moderate to High nih.govtandfonline.com |

| Cobalt | Co²⁺ | Moderate tandfonline.com |

Note: This table is based on general data for the dithiocarbamate class of compounds and their effectiveness in heavy metal remediation.

Future Research Directions and Emerging Applications

Design of Novel Dithiocarbamate (B8719985) Architectures for Specific Industrial Purposes

A primary avenue for future research lies in the rational design and synthesis of novel dithiocarbamate architectures tailored for specific industrial needs. The inherent modularity of dithiocarbamate synthesis, typically involving the reaction of a secondary amine, carbon disulfide, and an electrophile, provides a fertile ground for creating a vast library of compounds with finely tuned properties.

The synthesis of multifaceted S- and N-functionalized organic dithiocarbamates using diverse organic substrates has become a prominent area of interest in synthetic and medicinal chemistry. researchgate.net The development of more convenient and efficient synthetic approaches is a growing trend, with a focus on green chemistry principles such as the use of alternative energy sources, green solvents, and solvent-free reaction conditions. researchgate.net These greener methods are often associated with high efficiency, better selectivity, broad substrate scope, and excellent yields. researchgate.net

Future work will likely focus on incorporating specific functional groups to enhance properties such as:

Solubility: Modifying the alkyl or aryl substituents on the nitrogen atom can significantly alter the solubility of the dithiocarbamate in various media, from aqueous to nonpolar organic solvents. This is crucial for applications such as lubricants and coatings.

Chelating Ability: The introduction of additional donor atoms into the dithiocarbamate structure can enhance its affinity and selectivity for specific metal ions. nih.gov This is particularly relevant for applications in heavy metal remediation and as stationary phases in chromatography. encyclopedia.pub

Thermal Stability: For applications in high-temperature environments, such as in vulcanization accelerators and lubricant additives, the design of dithiocarbamates with improved thermal stability is a key objective. ijprems.com

Biological Activity: The exploration of dithiocarbamates as anticancer and antimicrobial agents is a rapidly growing field. nih.govmdpi.com Future designs will likely focus on optimizing the structure to maximize therapeutic efficacy.

A one-pot, three-component condensation of an amine, carbon disulfide, and various electrophilic reagents in environmentally friendly media like deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) has been shown to produce dithiocarbamate derivatives in high yields and short reaction times. scispace.comrsc.org This approach avoids the use of hazardous organic solvents and simplifies the work-up process, contributing to more sustainable synthetic protocols. scispace.comrsc.org

Table 1: Representative Examples of Dithiocarbamate Synthesis Methods

| Reactants | Catalyst/Solvent | Product Type | Reference |

| Amine, Carbon Disulfide, Alkyl Halide | Solvent-free | S-Alkyl Dithiocarbamate | organic-chemistry.org |

| Amine, Carbon Disulfide, Electrophile | Deep Eutectic Solvent (DES)/Polyethylene Glycol (PEG) | Dithiocarbamate Derivatives | scispace.comrsc.org |

| Amine, Carbon Disulfide, Aryne | Transition-metal-free | S-Aryl Dithiocarbamate | organic-chemistry.org |

| Visible-light, Amine, Carbon Disulfide | Water | S-Alkyl Dithiocarbamate | rsc.org |

This table is for illustrative purposes and showcases general synthetic strategies for dithiocarbamates.

Advanced Characterization Techniques for Complex Systems

As dithiocarbamate applications become more sophisticated, the need for advanced characterization techniques to understand their behavior in complex systems becomes paramount. While standard techniques like FT-IR, NMR, and mass spectrometry are routine for structural elucidation, more advanced methods are required to probe their interactions and functions in real-world applications. nih.govresearchgate.net

For instance, in the context of metal complexes, techniques such as X-ray absorption spectroscopy (XAS) and extended X-ray absorption fine structure (EXAFS) can provide detailed information about the local coordination environment of the metal ion, which is crucial for understanding catalytic mechanisms and chelation properties. nih.gov

The characterization of dithiocarbamate-based nanoparticles and nanocomposites necessitates the use of techniques like scanning electron microscopy (SEM), transmission electron microscopy (TEM), energy-dispersive X-ray spectroscopy (EDS), and X-ray diffraction (XRD) to determine their morphology, elemental composition, and crystalline structure. nih.gov

Future research will likely involve the increased application of:

In-situ and Operando Spectroscopy: To monitor the chemical and structural changes of dithiocarbamates during industrial processes, such as vulcanization or catalysis, in real-time.

Advanced Mass Spectrometry Techniques: Techniques like electrospray ionization mass spectrometry (ESI-MS) are valuable for characterizing dithiocarbamate complexes and their reaction intermediates. mdpi.com

Computational Modeling: Density functional theory (DFT) calculations can provide insights into the electronic structure, bonding, and reactivity of dithiocarbamate compounds, aiding in the interpretation of experimental data and the design of new molecules.

Table 2: Common Characterization Techniques for Dithiocarbamates and Their Complexes

| Technique | Information Obtained | Reference |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional groups, coordination modes | researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure in solution | researchgate.net |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | researchgate.net |

| UV-Vis Spectroscopy | Electronic transitions, complex formation | researchgate.net |

| X-ray Crystallography | Precise three-dimensional molecular structure | nih.gov |

| Elemental Analysis | Elemental composition | nih.gov |

| Thermal Gravimetric Analysis (TGA) | Thermal stability and decomposition profile | researchgate.net |

This table provides a general overview of techniques applicable to the characterization of dithiocarbamate compounds.

Integration with Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the design of chemical products and processes. Dithiocarbamates are well-positioned to be integrated into more sustainable chemical practices.

Recent research has focused on developing environmentally friendly synthetic methods for dithiocarbamates. scispace.comrsc.org One-pot syntheses in green solvents like water, deep eutectic solvents (DES), and polyethylene glycol (PEG) are gaining prominence. scispace.comrsc.orgrsc.org These methods often proceed under mild conditions, sometimes even without a catalyst, and allow for the recovery and recycling of the solvent, minimizing waste. scispace.comrsc.org

Visible-light-promoted synthesis of S-alkyl dithiocarbamates in water represents a particularly green approach, as it avoids the need for external photocatalysts and organic solvents. rsc.org The development of solvent-free reaction conditions is another significant step towards sustainable dithiocarbamate synthesis. organic-chemistry.org

Beyond their synthesis, dithiocarbamates can contribute to sustainability through their applications. Their use as chelating agents for the removal of heavy metals from wastewater is a prime example. nih.govencyclopedia.pub Novel dithiocarbamate-based adsorbents are being developed for the efficient removal of toxic metal ions from industrial effluents. acs.org

Future research in this area will likely focus on:

Developing catalytic systems based on earth-abundant and non-toxic metals complexed with dithiocarbamate ligands.

Designing biodegradable dithiocarbamates to minimize their environmental persistence.

Utilizing dithiocarbamates derived from renewable resources.

Exploration of New Catalytic Roles for Dithiocarbamate Compounds

The catalytic applications of dithiocarbamate complexes are a promising and rapidly expanding area of research. ijprems.com Their ability to stabilize a wide range of transition metals in various oxidation states makes them attractive ligands for catalysis. nih.gov

Dithiocarbamate complexes have been successfully employed as catalysts in a variety of organic transformations. ijprems.com For example, gold-dithiocarbamate functionalized magnetic core/shell nanostructures have been used as catalysts for the synthesis of propargylamine (B41283) via A³ coupling reactions. nih.gov Nickel dithiocarbamate compounds have been utilized as catalysts to enhance the properties of carbon fibers used in photopolymerization. nih.gov

Dithiocarbamates have also found application as reversible addition-fragmentation chain transfer (RAFT) agents in polymer synthesis, allowing for the simultaneous control of stereoregularity and molecular weight of polymers. researchgate.net

Future research is expected to explore the catalytic potential of dithiocarbamates in a broader range of reactions, including:

Cross-coupling reactions: Developing novel palladium or copper dithiocarbamate complexes for Suzuki, Heck, and Sonogashira couplings.

Oxidation and reduction reactions: Utilizing the redox activity of metal-dithiocarbamate complexes for selective oxidation of alcohols or reduction of nitroarenes.

Asymmetric catalysis: Designing chiral dithiocarbamate ligands to induce enantioselectivity in catalytic transformations.

The investigation of dithiocarbamate complexes as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles is another active research area with potential applications in catalysis and materials science. ijprems.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-methylphenoxy)ethyl dithiocarbamate, and how can reaction reproducibility be ensured?

- Methodological Answer : Synthesis typically involves reacting 2-(3-methylphenoxy)ethylamine with carbon disulfide under basic conditions (e.g., NaOH). To ensure reproducibility, pre-designed reaction templates and standardized protocols for reagent ratios (e.g., 1:1.2 amine:CS₂) are recommended. High-Performance Liquid Chromatography (HPLC) can monitor reaction progress, with mobile phases like acetonitrile/water (70:30 v/v) for purity assessment. Reproducibility is enhanced by controlling temperature (20–25°C) and pH (9–10) .

Q. What standard characterization techniques are used to confirm the structure of this compound?

- Methodological Answer :

- Spectroscopy : FT-IR for dithiocarbamate S–C=S stretching (∼950–1250 cm⁻¹) and NMR (¹H/¹³C) for aromatic and ethylenic proton environments .

- Elemental Analysis : Confirms C, H, N, S composition (e.g., C₁₀H₁₃NO₂S₂ requires C 48.56%, H 5.30%) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks .

Q. How is metal complexation with 2-(3-methylphenoxy)ethyl dithiocarbamate achieved, and what analytical methods validate these complexes?

- Methodological Answer : Metal ions (e.g., Ni²⁺, Zn²⁺) are introduced via aqueous or methanol solutions of the dithiocarbamate ligand. Complexation is monitored by UV-Vis spectroscopy (ligand-to-metal charge transfer bands at 300–400 nm). X-ray crystallography resolves coordination geometry (e.g., square planar vs. tetrahedral), while cyclic voltammetry assesses redox behavior .

Advanced Research Questions

Q. How do structural parameters (e.g., crystal packing, weak intermolecular interactions) influence the compound’s reactivity?

- Methodological Answer : Single-crystal X-ray diffraction reveals weak N–H⋯S and C–H⋯S interactions (∼3.2–3.5 Å) that stabilize the lattice. These interactions can affect solubility and ligand mobility in catalytic applications. Hirshfeld surface analysis quantifies intermolecular contact contributions (e.g., S⋯H interactions ≈ 15% of total contacts) .

Q. What computational approaches predict the electronic distribution and catalytic potential of this dithiocarbamate?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps ∼4.5 eV) to predict electron-transfer efficiency. Natural Bond Orbital (NBO) analysis identifies charge delocalization, critical for understanding metal-binding affinity and catalytic activity in nanoparticle synthesis .

Q. How does this compound compare to structurally similar dithiocarbamates in neurotoxicity studies?

- Methodological Answer : Comparative toxicity assays (e.g., LD₅₀ in rodent models) assess metabolic pathways. For example, ethyl isocyanate (a degradation product) reacts with cysteine residues, limiting systemic distribution. Caspase-3 immunofluorescence assays in cerebellar granule cells (CGCs) under apoptotic stimuli (e.g., low K⁺) quantify neuroprotective or toxic effects .

Q. What contradictions exist in the literature regarding its biological activity, and how can they be resolved?

- Methodological Answer : Discrepancies in cytotoxicity data (e.g., IC₅₀ variability) may arise from differences in cell lines or assay conditions (e.g., serum-free vs. serum-containing media). Meta-analyses using standardized protocols (e.g., MTT assays at 24–48 hr exposure) and controls for metal impurities (via ICP-MS) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.